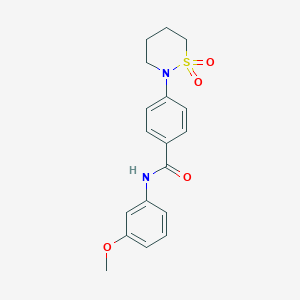

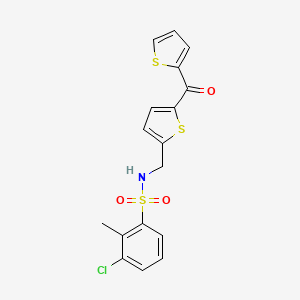

![molecular formula C20H15N5O3S B2534335 (Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide CAS No. 875302-54-8](/img/structure/B2534335.png)

(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide” is also known as Osimertinib, sold under the brand name Tagrisso . It is a medication used to treat non-small-cell lung carcinomas with specific mutations . It is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor .

Synthesis Analysis

The synthesis of a similar compound was reported in a study . A solution of 4-amino-N-pyrimidin-2-yl-benzenesulfonamide was taken and cooled to 0˚C. Crude 2-ethoxy benzoylchloride was added dropwise, followed by the addition of triethylamine at the same temperature .Molecular Structure Analysis

The structure of a similar compound was investigated by X-ray crystallography . The compound crystallizes in the monoclinic crystal class in the space group C2/c . The geometries around the S atom are distorted from a regular tetrahedron .Wissenschaftliche Forschungsanwendungen

Material Science Applications

Synthesis and Properties of Aromatic Polyamides and Polyimides

Aromatic polyamides and polyimides synthesized using related monomers show promise in creating materials with high thermal stability and solubility in polar solvents. These properties are crucial for developing heat-resistant and processable polymeric materials for various industrial applications (Yang & Lin, 1995), (Yang & Lin, 1994).

Pharmacological Research

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Compounds structurally related to "(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide" have shown potent inhibitory effects on DHODH, an enzyme critical in the pyrimidine de novo synthesis pathway. This pathway is essential for DNA synthesis and cell proliferation, making DHODH inhibitors promising candidates for anti-inflammatory and immunosuppressive therapies (Knecht & Löffler, 1998).

Development of Antimicrobial Agents

Derivatives of pyrimidin compounds have been synthesized and tested for antimicrobial activities, offering a framework for developing new antimicrobial agents to combat resistant bacterial strains (Bondock, Rabie, Etman, & Fadda, 2008), (Bondock, Rabie, Etman, & Fadda, 2008).

Histone Deacetylase Inhibition for Cancer Therapy

Compounds with similar structural features have been identified as selective inhibitors of histone deacetylases (HDACs), enzymes involved in epigenetic regulation. Selective inhibition of HDACs can induce cancer cell apoptosis, making these compounds potential candidates for cancer therapy (Zhou et al., 2008).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(Z)-2-cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O3S/c21-14-16(13-15-5-2-1-3-6-15)19(26)24-17-7-9-18(10-8-17)29(27,28)25-20-22-11-4-12-23-20/h1-13H,(H,24,26)(H,22,23,25)/b16-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMDFWPFGFGLHR-SSZFMOIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Rac-(2r,3r)-3-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2534254.png)

![2-(5-chlorothiophen-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2534256.png)

![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2534258.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2534263.png)

![Tert-butyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2534265.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2534267.png)

![Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2534270.png)

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2534273.png)